molecular formula C13H16N2O3 B8803418 methyl (2Z)-3-(dimethylamino)-2-(phenylformamido)prop-2-enoate

methyl (2Z)-3-(dimethylamino)-2-(phenylformamido)prop-2-enoate

Cat. No.: B8803418
M. Wt: 248.28 g/mol
InChI Key: FVLTUIYGIXNEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-3-(dimethylamino)-2-(phenylformamido)prop-2-enoate is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a phenylformamido group, and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(dimethylamino)-2-(phenylformamido)prop-2-enoate typically involves a multi-step process. One common method includes the reaction of dimethylamine with a suitable ester, followed by the introduction of the phenylformamido group through a formylation reaction. The final step involves the formation of the prop-2-enoate moiety under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(dimethylamino)-2-(phenylformamido)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2Z)-3-(dimethylamino)-2-(phenylformamido)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(dimethylamino)-2-(phenylformamido)prop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-3-(dimethylamino)-2-(phenylformamido)prop-2-enoate: shares structural similarities with other compounds containing dimethylamino and phenylformamido groups.

    N,N-Dimethylformamide: A common solvent with a similar dimethylamino group.

    Phenylformamide: A compound with a similar phenylformamido group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl 2-benzamido-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)

InChI Key

FVLTUIYGIXNEOM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.